Pneumocandin A0

Descripción general

Descripción

Pneumocandin A0 is an antifungal lipohexapeptide belonging to the echinocandin family. It is produced by the filamentous fungus Glarea lozoyensis and serves as a precursor for the semisynthesis of caspofungin, a widely used antifungal drug . Pneumocandins inhibit the enzyme β-1,3-glucan synthase, which is crucial for fungal cell wall synthesis, leading to osmotic instability and cell lysis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pneumocandin A0 is primarily produced through fermentation processes involving the fungus Glarea lozoyensis . The production process can be optimized through genetic manipulation, random mutagenesis, and fermentation optimization . The biosynthetic pathway involves a nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene cluster .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Glarea lozoyensis under controlled conditions. The process includes optimizing the medium composition, temperature, and pH to maximize yield . Advances in metabolic engineering and strain selection have significantly increased the production efficiency .

Análisis De Reacciones Químicas

Types of Reactions: Pneumocandin A0 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its antifungal properties or reduce side effects.

Common Reagents and Conditions: Common reagents used in the chemical modification of this compound include oxidizing agents, reducing agents, and various catalysts . The reaction conditions typically involve controlled temperatures, pH levels, and specific solvents to ensure the desired modifications are achieved.

Major Products Formed: The major products formed from the chemical reactions of this compound include various analogues with improved pharmacological properties . These analogues are often more effective against a broader range of fungal pathogens and have reduced toxicity.

Aplicaciones Científicas De Investigación

Antifungal Activity

Pneumocandin A0 exhibits potent antifungal activity by inhibiting the synthesis of 1,3-beta-D-glucan, a critical component of fungal cell walls. This mechanism is particularly advantageous because fungi possess this pathway while mammalian cells do not, making this compound an attractive candidate for antifungal therapy without affecting human cells .

Structural Modifications and Derivatives

The structure of this compound allows for various modifications to enhance its efficacy and solubility. These modifications have led to the development of several derivatives with improved pharmacological properties.

Semisynthetic Derivatives

- L-733560 : This derivative has shown increased water solubility and antifungal potency due to modifications at specific sites on the pneumocandin structure. It enhances inhibition of cell wall synthesis more effectively than its parent compound .

- Caspofungin Acetate : Derived from Pneumocandin B0 (a close relative), caspofungin is the first echinocandin antifungal drug approved for clinical use, demonstrating the potential for pneumocandins in drug development .

Biosynthesis and Genetic Engineering

Understanding the biosynthetic pathways of this compound has significant implications for its production and modification.

Biosynthetic Pathway

Research has elucidated the biosynthetic gene cluster responsible for pneumocandin production in Glarea lozoyensis. Key genes such as GLPKS4 and GLHYD play crucial roles in the production process .

Genetic Manipulation

- Gene Disruption Studies : Disruption of specific genes can lead to increased yields of desired pneumocandins. For instance, knocking out GLOXY4 resulted in enhanced production of pneumocandin B0 while abolishing this compound synthesis .

- Metabolic Engineering : Strategies are being developed to optimize fermentation conditions and genetic backgrounds to favor the production of specific pneumocandins for therapeutic use .

Case Studies and Research Findings

Numerous studies have documented the applications and efficacy of this compound and its derivatives in clinical settings.

Mecanismo De Acción

Pneumocandin A0 exerts its antifungal effects by noncompetitively inhibiting the enzyme β-1,3-glucan synthase . This enzyme is responsible for synthesizing β-1,3-glucan, a critical component of the fungal cell wall . Inhibition of this enzyme leads to the depletion of β-1,3-glucan, resulting in osmotic instability and cell lysis . The molecular targets and pathways involved include the catalytic unit of β-1,3-glucan synthase and associated regulatory proteins .

Comparación Con Compuestos Similares

Pneumocandin A0 is part of the echinocandin family, which includes other similar compounds such as pneumocandin B0, echinocandin B, and FR901370 . Compared to these compounds, this compound is unique due to its specific structure and the efficiency with which it can be converted into caspofungin . Other echinocandins, such as micafungin and anidulafungin, are also derived from similar lipohexapeptides but have different pharmacological profiles and clinical applications .

Actividad Biológica

Pneumocandin A0 is a lipopeptide compound belonging to the echinocandin family, which is primarily known for its antifungal properties. This compound has garnered significant attention for its ability to inhibit the synthesis of -1,3-glucan, a critical component of fungal cell walls, particularly in pathogenic fungi such as Candida species and Pneumocystis carinii. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various models, and comparative studies with other related compounds.

This compound exerts its antifungal effects by specifically inhibiting the enzyme -1,3-glucan synthase. This enzyme is essential for the biosynthesis of -1,3-glucan, which is a major structural polysaccharide in the cell walls of fungi. By disrupting this pathway, this compound compromises the integrity of the fungal cell wall, leading to cell lysis and death.

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits potent antifungal activity against a range of pathogenic fungi. For instance, studies have shown that this compound effectively inhibits the growth of Candida albicans and other Candida species. The inhibition of -1,3-glucan synthesis correlates positively with its antifungal activity, suggesting a direct link between its mechanism of action and observed efficacy .

Table 1: In Vitro Antifungal Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.5 µg/mL |

| Candida glabrata | 1.0 µg/mL |

| Pneumocystis carinii | 0.01 µg/mL |

In Vivo Studies

This compound has also been evaluated in various animal models for its therapeutic potential against opportunistic infections. For example, in murine models of Pneumocystis carinii pneumonia (PCP), this compound demonstrated significant efficacy at low doses. The effective dose (ED90) for cyst clearance was found to be approximately 0.011 mg/kg when administered parenterally .

Table 2: Efficacy of this compound in Animal Models

| Study Type | Model | ED90 (mg/kg) | Administration Route |

|---|---|---|---|

| PCP | Rat | 0.011 | Parenteral |

| PCP | Mouse | 0.020 | Parenteral |

| Systemic Candidiasis | Rat | 0.015 | Oral |

Comparative Studies with Other Echinocandins

This compound has been compared with other members of the echinocandin family, such as pneumocandin B0 and semisynthetic derivatives like MK-991. While MK-991 showed enhanced potency against Pneumocystis carinii, this compound remains a critical compound due to its unique structural features and biological activity profile .

Table 3: Comparative Potency of Echinocandins

| Compound | Activity Against Pneumocystis carinii | Activity Against Candida albicans |

|---|---|---|

| This compound | Moderate | High |

| Pneumocandin B0 | Low | Moderate |

| MK-991 | High | High |

Case Studies and Clinical Relevance

Research indicates that this compound could play a significant role in treating infections caused by resistant strains of fungi, particularly in immunocompromised patients who are at high risk for opportunistic infections like PCP and candidiasis . Its selective action on fungal cells without affecting mammalian cells presents a favorable therapeutic window.

Q & A

Basic Research Questions

Q. What are the key structural characteristics of Pneumocandin A0, and how are they determined experimentally?

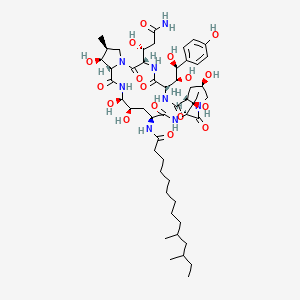

this compound is a cyclic hexapeptide with a hydrophobic dimethylmyristate tail linked via an amide bond. Its structure includes hydroxylated ornithine residues and distinct fatty acid side chains, as revealed by X-ray crystallography and NMR spectroscopy . Analytical methods such as high-resolution mass spectrometry (HRMS) and reverse-phase HPLC are used for structural confirmation and purity assessment. Comparative studies with Echinocandin B highlight structural variations in amino acid residues and side-chain configurations, which influence antifungal activity .

Q. What biosynthetic pathways are involved in this compound production in Glarea lozoyensis?

this compound is synthesized via a nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) hybrid pathway. Key steps include:

- Incorporation of L-proline-derived 3-hydroxyproline (3-Hyp) and L-leucine-derived 4-methyl-3-hydroxyproline (4-Me3-Hyp) residues.

- Fatty acid side-chain assembly through β-oxidation and FAS pathways. Transcriptomic analyses reveal that carbon sources (e.g., mannitol) and acetyl-CoA availability directly impact precursor flux .

Q. Which analytical techniques are recommended for quantifying this compound in fermentation broths?

- Chromatography : Reverse-phase HPLC with C18 columns and UV detection (λ = 210–220 nm) is standard. Normal-phase silica-gel HPLC is used for large-scale purification .

- Spectroscopy : LC-MS/MS for quantification and structural elucidation.

- Validation : Method validation (AMV) per ICH guidelines ensures precision, accuracy, and linearity .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize downstream processing of this compound?

A full factorial design (FFD) is effective for parameter optimization. For example:

- Variables : Agitation time, solvent volume (e.g., isobutanol), and solvent wash cycles.

- Outcome : Pareto plots identify agitation time and solvent wash as critical factors, increasing yield by 16–20% .

- Software : Tools like Design-Expert® enable multivariate analysis and predictive modeling.

Q. What strategies resolve contradictions in biosynthetic data between wild-type and mutant strains of G. lozoyensis?

Wild-type strains produce this compound as the major component (A0/B0 ratio = 7:1), while mutants (e.g., ATCC 74030) shift production to B0 (A0/B0 = 1:80) . Discrepancies arise from:

- Genetic regulation : Mutagenesis alters 3-Hyp and 4-Me3-Hyp biosynthesis.

- Fermentation conditions : Carbon/nitrogen ratios and pH modulate NRPS/PKS activity. Resolution : Combine omics (transcriptomics/proteomics) with 13C-labeling to trace precursor utilization .

Q. How do surfactants like SDS enhance this compound yield in extractive fermentation?

Sodium dodecyl sulfate (SDS) increases intracellular product release by:

- Disrupting hyphal membranes, improving permeability.

- Optimizing SDS concentration (1.0 g/L) and addition timing (day 10–13) boosts yield by 16.2% without significant biomass loss .

- Mechanism : SEM imaging confirms reduced hyphal diameter and enhanced lipid droplet accumulation .

Q. What medicinal chemistry approaches improve the pharmacokinetic properties of this compound derivatives?

- Prodrug development : Charged groups (e.g., sulfates) enhance water solubility.

- Structural modifications :

- Reduction of primary amides to amines.

- Hemiaminal ring stabilization via ethylenediamine conjugation (e.g., caspofungin synthesis).

Q. Methodological Considerations

Q. How to design a PICOT framework for clinical studies on this compound-based antifungals?

- P (Population) : Immunocompromised patients with invasive fungal infections.

- I (Intervention) : this compound derivative (e.g., caspofungin).

- C (Comparison) : Standard therapy (e.g., amphotericin B).

- O (Outcome) : Reduction in fungal load (quantified via β-glucan assays).

- T (Time) : 14-day treatment period. Data sources : Prioritize peer-reviewed studies from PubMed and clinical trial registries .

Q. What transcriptomic markers predict high-yield this compound fermentation?

Propiedades

IUPAC Name |

N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H82N8O17/c1-6-25(2)19-26(3)13-11-9-7-8-10-12-14-37(66)53-32-21-35(64)47(72)57-49(74)41-42(67)27(4)23-59(41)51(76)39(34(63)22-36(52)65)55-48(73)40(44(69)43(68)29-15-17-30(61)18-16-29)56-46(71)33-20-31(62)24-58(33)50(75)38(28(5)60)54-45(32)70/h15-18,25-28,31-35,38-44,47,60-64,67-69,72H,6-14,19-24H2,1-5H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74)/t25?,26?,27-,28+,31+,32-,33-,34+,35+,38-,39-,40-,41-,42-,43-,44-,47+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQUSLQYURJBIT-MFKXNLKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H82N8O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1079.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.